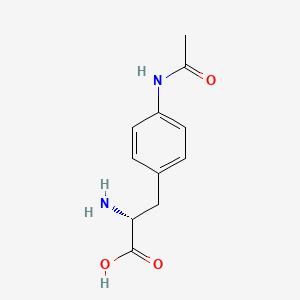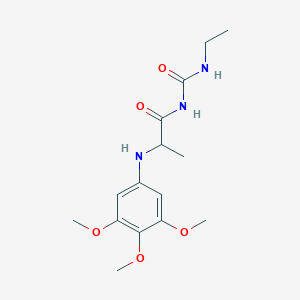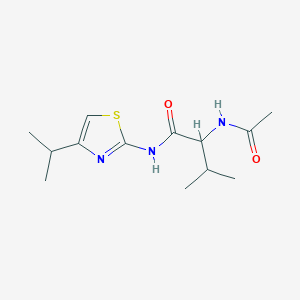
4-(Acetylamino)-D-phenylalanine
説明
4-(Acetylamino)-D-phenylalanine, also known as Ac-D-Phe-NH2, is a synthetic amino acid that has gained significant attention in the field of pharmaceutical research. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Ac-D-Phe-NH2 has been extensively studied for its potential therapeutic applications due to its unique properties and mechanism of action.
科学的研究の応用
Self-Assembly and Material Science
4-(Acetylamino)-D-phenylalanine, through modifications such as nitration, shows enhanced self-assembling capabilities, forming efficient gelators and hydrogen-bonding mediated crystals in different solvents. These modified amino acids are studied for their potential in creating new materials with desired structural and functional properties due to their efficient aromatic-aromatic interactions and self-assembly patterns (Singh et al., 2020).
Fluorimetric Chemosensors
Derivatives of this compound have been synthesized and evaluated for their potential as fluorimetric chemosensors for ion recognition. The novel fluorescent compounds based on this amino acid show strong interactions with biologically and analytically important ions, suggesting their utility in developing sensitive and selective sensors for metal ions (Esteves et al., 2016).
Biophysical Solubility and Stability
This compound is explored in the context of PEGylation, a technique used to prolong the action duration and enhance the solubility and stability of peptides. Its unique reactive ketone side chain allows for stable oxime adduct formation with polyethylene glycol polymers, indicating its potential in developing novel peptide-based therapies (Maxwell et al., 2017).
Protein Labeling
The compound has been used to introduce new fluorescent markers into peptide or protein molecules, offering a novel method for protein tagging. This application is crucial for studying protein function and dynamics in biological research (Siemion et al., 1987).
作用機序
Target of Action
D-4-Acetamidophe, also known as 4-(Acetylamino)-D-phenylalanine or ®-3-(4-Acetamidophenyl)-2-aminopropanoic acid, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP4) . DPP4 is a widely expressed enzyme that transduces actions through an anchored transmembrane molecule and a soluble circulating protein .
Mode of Action
Both membrane-associated and soluble DPP4 exert catalytic activity, cleaving proteins containing a position 2 alanine or proline . D-4-Acetamidophe interacts with these targets, leading to changes in their activity.
Biochemical Pathways
The disruption of cellular pathways that results from the production of a reactive metabolite provides a source of potential biomarkers of the severity of the damage .
Pharmacokinetics
The pharmacokinetics of D-4-Acetamidophe involves its absorption, distribution, metabolism, and excretion (ADME). For instance, clearance of a similar compound, acetaminophen, in critically ill patients is reduced . Excretion of its glucuronide and sulfate into the bile involves ABCC2 and ABCG2 carriers found in the canalicular membrane of hepatocytes . .
Result of Action
The molecular and cellular effects of D-4-Acetamidophe’s action are complex and multifaceted. They involve changes in enzyme activity, alterations in cellular pathways, and potential impacts on cell health and function
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-4-Acetamidophe. For example, methylation or demethylation changed the acute toxicity of most compounds, and the influence was compound-specific . There were different environmental factors in different seasons, and the main environmental factors could affect the diatom communities . .
生化学分析
Biochemical Properties
D-4-Acetamidophe plays a crucial role in biochemical reactions due to its structural similarity to phenylalanine. It interacts with several enzymes and proteins, influencing their activity. One of the primary enzymes it interacts with is phenylalanine hydroxylase, which is responsible for converting phenylalanine to tyrosine. The interaction of D-4-Acetamidophe with this enzyme can inhibit its activity, leading to altered levels of tyrosine and phenylalanine in the body. Additionally, D-4-Acetamidophe can bind to transport proteins, affecting the transport of amino acids across cell membranes .
Cellular Effects
D-4-Acetamidophe has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. This compound also impacts gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, D-4-Acetamidophe affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of D-4-Acetamidophe involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting or activating their activity. For example, its interaction with phenylalanine hydroxylase inhibits the enzyme’s activity, leading to decreased conversion of phenylalanine to tyrosine. Additionally, D-4-Acetamidophe can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-4-Acetamidophe can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that D-4-Acetamidophe is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to D-4-Acetamidophe can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of D-4-Acetamidophe vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, D-4-Acetamidophe can lead to toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s interaction with key enzymes and proteins involved in detoxification and metabolic pathways .
Metabolic Pathways
D-4-Acetamidophe is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the levels of phenylalanine and tyrosine in the body. Additionally, D-4-Acetamidophe can affect the activity of enzymes involved in the detoxification of reactive metabolites, such as glutathione S-transferases. These interactions can lead to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of D-4-Acetamidophe within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, influencing its localization and accumulation within cells. Additionally, D-4-Acetamidophe can bind to plasma proteins, affecting its distribution in the bloodstream and tissues .
Subcellular Localization
D-4-Acetamidophe is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For instance, the compound’s interaction with transcription factors in the nucleus can alter gene expression, while its presence in the cytoplasm can affect metabolic enzyme activity. Post-translational modifications, such as acetylation, can also influence the targeting and localization of D-4-Acetamidophe within cells .
特性
IUPAC Name |
(2R)-3-(4-acetamidophenyl)-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-9-4-2-8(3-5-9)6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQQGFBTYYMMH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217831-33-8 | |
| Record name | 4-(Acetylamino)-D-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217831338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(ACETYLAMINO)-D-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A399F9HA2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)formamido]-N-(2-fluorophenyl)-3-methylpentanamide](/img/structure/B1650947.png)

![2-[(4-chlorophenyl)formamido]-N-ethylpropanamide](/img/structure/B1650949.png)

![N~4~-isopentyl-3-(4-methylbenzyl)-2-oxo-5-{3-[(2-thienylcarbonyl)amino]phenyl}-1,3-oxazolane-4-carboxamide](/img/structure/B1650951.png)
![3-(Sec-butyl)-1-(3,4-dimethoxyphenethyl)-8-[(4-methylphenyl)sulfonyl]-1,4,8-triazaspiro[4.5]decan-2-one](/img/structure/B1650952.png)
![4-{1-(benzoylamino)-2-[(1,2-dimethylpropyl)amino]-2-oxoethyl}-N~1~-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B1650953.png)
![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B1650955.png)

![N~1~-ethyl-4-[1-[(4-fluorobenzoyl)amino]-2-(isobutylamino)-2-oxoethyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B1650960.png)
![3-{2-[4-(2,6-Dimethyl-4-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B1650962.png)
![2-(ethanesulfonyl)-N-[3-(phenylsulfanyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1650963.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]-2-[4-(trifluoromethoxy)anilino]propanamide](/img/structure/B1650964.png)
![3-[[5-(4-Bromophenyl)furan-2-yl]methyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1650965.png)